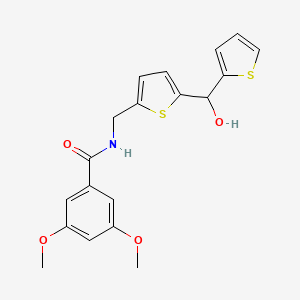

N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-3,5-dimethoxybenzamide

Description

N-((5-(Hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-3,5-dimethoxybenzamide is a structurally complex benzamide derivative featuring dual thiophene rings interconnected via a hydroxymethyl (-CH(OH)-) bridge. The terminal benzamide group is substituted with 3,5-dimethoxy moieties, enhancing its electronic and steric profile. Its structural complexity implies possible roles in targeting enzymes or receptors via hydrogen bonding (from the hydroxymethyl and amide groups) and π-π interactions (from aromatic rings) .

Properties

IUPAC Name |

N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]-3,5-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4S2/c1-23-13-8-12(9-14(10-13)24-2)19(22)20-11-15-5-6-17(26-15)18(21)16-4-3-7-25-16/h3-10,18,21H,11H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNLNREZPPHONBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-3,5-dimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a unique structure characterized by thiophene rings and a benzamide moiety. Its molecular formula is , with a molecular weight of approximately 373.5 g/mol. The presence of hydroxy groups and methoxy substituents enhances its chemical reactivity and biological interactions.

The biological activity of N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-3,5-dimethoxybenzamide primarily involves its interaction with specific enzymes and receptors. Preliminary studies suggest that the compound may inhibit certain kinases and enzymes involved in cancer pathways, potentially leading to antiproliferative effects.

Table 1: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Antiproliferative | Inhibition of cell growth | |

| Enzyme Inhibition | Targeting topoisomerase II | |

| Kinase Inhibition | RET kinase activity |

Case Studies and Research Findings

- Antiproliferative Activity : In vitro studies have demonstrated that compounds structurally similar to N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-3,5-dimethoxybenzamide exhibit significant antiproliferative effects against various cancer cell lines. For instance, benzamide derivatives have shown effectiveness in inhibiting cell growth in leukemia models by targeting metabolic pathways crucial for cell survival .

- Enzyme Interaction : Research indicates that the compound may interact with topoisomerase II, an essential enzyme for DNA replication and transcription. Inhibition of this enzyme can lead to increased DNA damage and subsequent apoptosis in cancer cells .

- Kinase Inhibition : A study focused on related thiophene compounds revealed their potential as RET kinase inhibitors, which play a critical role in several cancers. The structure-activity relationship (SAR) analysis indicated that modifications in the thiophene ring could enhance binding affinity to the kinase .

Toxicity and Safety Profile

While specific toxicity data for N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-3,5-dimethoxybenzamide is limited, related compounds within the benzamide class have shown varying degrees of safety profiles. It is crucial to conduct further toxicological assessments to evaluate the safety of this compound in clinical applications.

Scientific Research Applications

Medicinal Chemistry

N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-3,5-dimethoxybenzamide has shown promise in several areas within medicinal chemistry:

- Anticancer Activity : Preliminary studies suggest that derivatives of benzamides exhibit anticancer properties by inhibiting specific kinases involved in cancer progression. For example, compounds similar to this one have been evaluated for their ability to inhibit RET kinase activity, which is implicated in certain types of cancer .

- Anti-inflammatory Effects : The presence of thiophene and hydroxy groups may enhance anti-inflammatory activity, making this compound a candidate for further exploration in treating inflammatory diseases.

Biological Studies

The compound's biological activities can be attributed to its interaction with various molecular targets:

- Enzyme Modulation : Studies indicate that thiophene derivatives can modulate enzyme activity, potentially leading to therapeutic effects against diseases like cancer and diabetes .

- Receptor Binding : The hydroxyphenylmethyl group may enhance binding affinity to specific receptors, which could lead to more pronounced biological effects .

Material Science

In addition to its biological applications, the compound can be utilized in material science:

- Organic Semiconductors : Thiophene derivatives are known for their electronic properties, making them suitable for applications in organic electronics and photovoltaics.

Case Study 1: Anticancer Properties

A study investigating the effects of benzamide derivatives on RET kinase demonstrated that specific modifications could enhance potency against cancer cell lines. The research highlighted the importance of substituents on the benzamide ring for achieving desired biological activity .

Case Study 2: Anti-inflammatory Potential

Research into thiophene-based compounds has shown that they can inhibit pro-inflammatory cytokines in vitro. This suggests that N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-3,5-dimethoxybenzamide could be further explored as an anti-inflammatory agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally analogous derivatives, focusing on molecular features, crystallographic data, and biological activities (where available).

Table 1: Structural and Functional Comparison

Key Comparisons

Structural Complexity and Bonding Motifs

- The target compound’s dual thiophene-hydroxymethyl-benzamide framework distinguishes it from simpler analogs like the morpholine-thiophene benzamide in , which adopts a chair conformation and relies on N–H···O hydrogen bonds for crystal packing. In contrast, the thiadiazole derivative in achieves planarity via intramolecular C–H···N bonds, enabling layered stacking for enhanced stability. The target compound’s hydroxymethyl bridge may similarly promote intermolecular interactions, though crystallographic data are unavailable.

Biological Activity While the target compound’s bioactivity remains uncharacterized, structurally related thiadiazoles (e.g., ) exhibit insecticidal and fungicidal properties attributed to their planar, electron-deficient cores.

Synthetic Pathways

- The synthesis of the target compound likely involves multi-step condensation and functionalization, paralleling methods for morpholine-thiophene benzamides (e.g., nucleophilic substitution and amide coupling ). Thiadiazole derivatives () are synthesized via thiol-amine condensation, highlighting divergent strategies for heterocyclic integration.

Pharmacological Potential The 3,5-dimethoxybenzamide group in the target compound may enhance metabolic stability compared to simpler benzamides, as methoxy groups often reduce oxidative degradation. This contrasts with the methylsulfanyl group in , which could improve lipophilicity but increase susceptibility to metabolic sulfoxidation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.